Methyl quinazolin-4-ylglycinate
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Overview
Description
Methyl quinazolin-4-ylglycinate is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinazolin-4-ylglycinate typically involves the reaction of 2-aminobenzamide with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl quinazolin-4-ylglycinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with diverse biological activities.
Scientific Research Applications
Methyl quinazolin-4-ylglycinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl quinazolin-4-ylglycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as protein kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation, apoptosis, and DNA repair, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: Shares a similar core structure but differs in functional groups, leading to variations in biological activity.
Benzoxazinone: Contains a benzene ring fused with an oxazine ring, showing different pharmacological properties.
Uniqueness
Methyl quinazolin-4-ylglycinate is unique due to its specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(quinazolin-4-ylamino)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-10(15)6-12-11-8-4-2-3-5-9(8)13-7-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |
InChI Key |
TWKVCHIFZZWUCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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